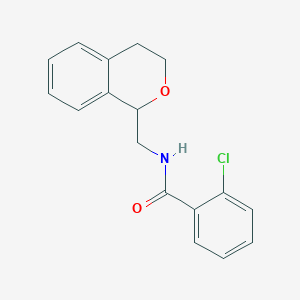![molecular formula C17H17N3O5 B4966767 N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide, also known as MNPEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases. For example, N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators, and to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide. One potential direction is to investigate its potential applications in the field of nanotechnology, as N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to exhibit promising properties as a building block for the synthesis of functionalized nanoparticles. Another potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of sodium methoxide to form the intermediate product, 4-methoxyphenyl-2-nitropropene. This intermediate product is then reacted with ethylenediamine in the presence of potassium carbonate to yield N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and nanotechnology. N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-25-15-8-2-12(3-9-15)10-11-18-16(21)17(22)19-13-4-6-14(7-5-13)20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSJNFBMTUVXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)